

# An In-depth Technical Guide to the Chemical Properties of 2-Boronobenzenesulfonamide

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## Compound of Interest

Compound Name: 2-Boronobenzenesulfonamide

Cat. No.: B1288796

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## Abstract

**2-Boronobenzenesulfonamide**, also known as 2-sulfamoylphenylboronic acid, is a bifunctional organic compound incorporating both a sulfonamide and a boronic acid moiety. This unique structural combination imparts a range of chemical properties that make it a molecule of significant interest in medicinal chemistry and materials science. As a derivative of benzenesulfonamide, it belongs to a class of compounds with a long history of therapeutic applications, while the boronic acid group offers versatile reactivity for cross-coupling reactions and covalent interactions with biological targets. This technical guide provides a comprehensive overview of the core chemical properties of **2-Boronobenzenesulfonamide**, including its physicochemical characteristics, spectral data, and synthetic protocols. Furthermore, it explores its potential biological activities, particularly as an enzyme inhibitor, and visualizes the underlying mechanistic pathways.

## Core Chemical and Physical Properties

**2-Boronobenzenesulfonamide** (CAS No: 193753-37-6) is a white to off-white solid at room temperature. Its core structure consists of a benzene ring substituted with a boronic acid group at position 2 and a sulfonamide group. The presence of both an acidic boronic acid and an ionizable sulfonamide group influences its solubility and potential for intermolecular interactions.

## Physicochemical Data

Quantitative data for **2-Boronobenzenesulfonamide** is summarized in the table below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for **2-Boronobenzenesulfonamide** are limited in the public domain. Therefore, some of the presented data are predicted values based on computational models.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> BNO <sub>4</sub> S	[1]
Molecular Weight	201.01 g/mol	[1]
Predicted Boiling Point	487.2 ± 55.0 °C	[1]
Predicted Density	1.53 g/cm <sup>3</sup>	[1]
Predicted pKa	8.03 ± 0.53	[1]
Storage Temperature	2-8 °C	[1]

Note: The solubility of **2-Boronobenzenesulfonamide** is expected to be low in non-polar organic solvents and water, with increased solubility in polar aprotic solvents like DMSO and DMF, and in aqueous solutions at higher pH due to the deprotonation of the boronic acid and sulfonamide groups.[2]

## Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-Boronobenzenesulfonamide**. Below are the expected characteristic spectral features based on its structure and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons of the sulfonamide, and the hydroxyl protons of the boronic acid. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The sulfonamide (SO<sub>2</sub>NH<sub>2</sub>) protons would likely appear as a

broad singlet, and its chemical shift would be solvent-dependent. The boronic acid  $\text{B(OH)}_2$  protons would also present as a broad singlet, which may exchange with  $\text{D}_2\text{O}$ .

- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons. The carbon attached to the boron atom (C-B) would be expected to appear in the range of  $\delta$  120-140 ppm. The carbon attached to the sulfonamide group (C-S) would also be in a similar region. The other four aromatic carbons would have chemical shifts determined by their position relative to the two functional groups.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **2-Boronobenzenesulfonamide** would exhibit characteristic absorption bands for its functional groups:

Functional Group	Characteristic Absorption ( $\text{cm}^{-1}$ )
O-H stretch (boronic acid)	3200-3600 (broad)
N-H stretch (sulfonamide)	3200-3400 (two bands for primary)
Aromatic C-H stretch	3000-3100
S=O stretch (sulfonamide)	1330-1370 (asymmetric)
1140-1180 (symmetric)	
B-O stretch (boronic acid)	1310-1380
C-N stretch (sulfonamide)	1150-1180

## Mass Spectrometry (MS)

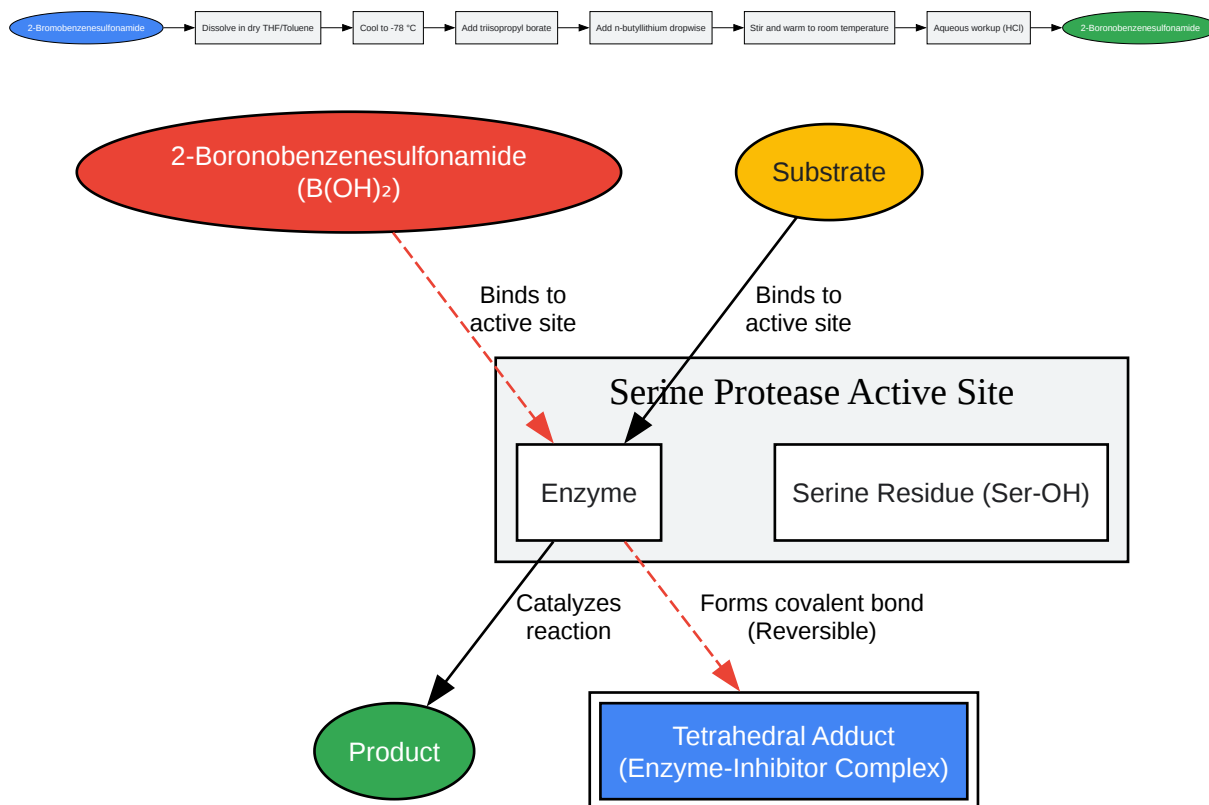
Mass spectrometry would confirm the molecular weight of **2-Boronobenzenesulfonamide**. In electrospray ionization (ESI) mode, the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  202.02 or the deprotonated molecule  $[\text{M}-\text{H}]^-$  at  $m/z$  200.00 would be expected. Fragmentation patterns would likely involve the loss of water ( $\text{H}_2\text{O}$ ) from the boronic acid group, loss of  $\text{SO}_2$ , and cleavage of the C-S and C-B bonds.

## Experimental Protocols

## Synthesis of 2-Boronobenzenesulfonamide

A common method for the synthesis of arylboronic acids is through a lithium-halogen exchange reaction followed by reaction with a borate ester.

Workflow for the Synthesis of **2-Boronobenzenesulfonamide**:



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## References

- 1. 2-Boronobenzenesulfonamide CAS#: 193753-37-6 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]

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